

LUF5834: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	LUF5834			
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An In-depth Technical Guide on the Core Chemical Properties and Biological Activity of **LUF5834** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **LUF5834**, a potent and selective partial agonist for the adenosine A2A and A2B receptors. This document consolidates key chemical and pharmacological data, details common experimental methodologies, and illustrates the primary signaling pathways associated with **LUF5834** activity.

Chemical Properties and Identification

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a non-adenosine derivative that has emerged as a valuable tool in adenosine receptor research.[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	333962-91-7	[1]
Molecular Formula	C17H12N6OS	[1]
Molecular Weight	348.38 g/mol	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 100 mM in DMSO	[1]
Storage	Store at -20°C	[1]



Pharmacological Profile

LUF5834 is characterized as a potent partial agonist at the human adenosine A2A and A2B receptors.[1] Its partial agonism means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist. It also exhibits selectivity for A1 over A3 receptors.[1]

The binding affinities and functional potencies of **LUF5834** at various adenosine receptor subtypes are critical for designing and interpreting experimental outcomes.

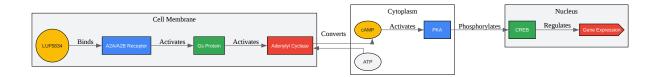
Receptor Subtype	Parameter	Value (nM)	Reference
Human A2A	Ki	2.6	[1]
Human A2B	EC50	12	[1]
Human A1	Ki	2.6	[1]
Human A3	Ki	538	[1]

Signaling Pathways

The activation of adenosine A2A and A2B receptors by **LUF5834** primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][4]

The following diagram illustrates the canonical signaling pathway initiated by **LUF5834** at the A2A and A2B adenosine receptors.





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Canonical A_{2A}/A_{2B} Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for common assays used to characterize the activity of **LUF5834**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of **LUF5834** for adenosine receptors. It involves the displacement of a radiolabeled ligand by unlabeled **LUF5834**.

Materials:

- Cell membranes expressing the adenosine receptor of interest.
- Radioligand (e.g., [3H]-ZM241385 for A2A receptors).[5]
- LUF5834 stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.

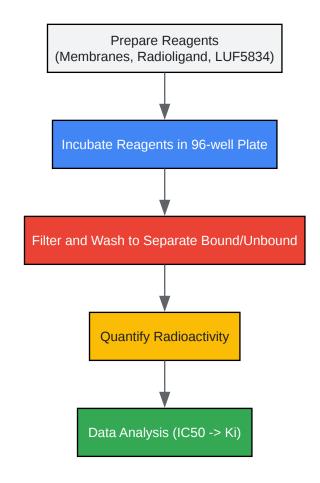


Procedure:

- Prepare serial dilutions of LUF5834 in assay buffer.
- In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of LUF5834.
- Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

The following workflow diagram outlines the key steps in a radioligand binding assay.





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Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of **LUF5834** to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy.

Materials:

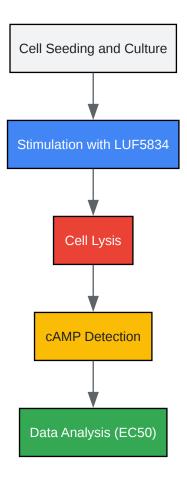
- Whole cells expressing the adenosine receptor of interest.
- LUF5834 stock solution.
- Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).



Procedure:

- Seed cells in a 96-well or 384-well plate and culture overnight.
- Replace the culture medium with stimulation buffer and pre-incubate.
- Add serial dilutions of LUF5834 to the wells.
- Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- Measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
- Analyze the data using non-linear regression to determine the EC50 and maximal response.

The logical flow of a typical cAMP functional assay is depicted in the diagram below.



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cAMP Functional Assay Workflow

Conclusion

LUF5834 is a well-characterized and valuable pharmacological tool for investigating the roles of adenosine A2A and A2B receptors in various physiological and pathological processes. Its distinct non-ribose structure and partial agonist activity provide a unique profile for probing receptor function.[6] This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate **LUF5834** into their studies.

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